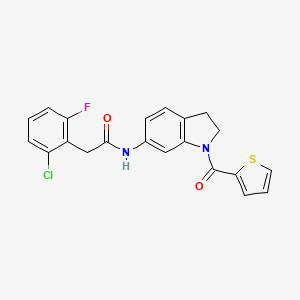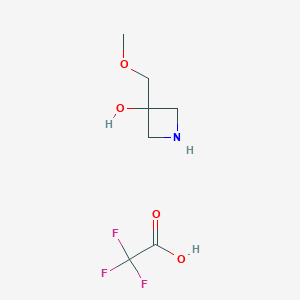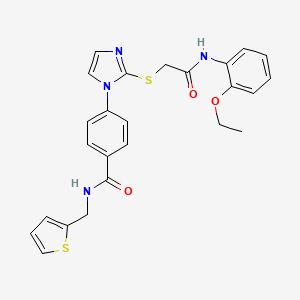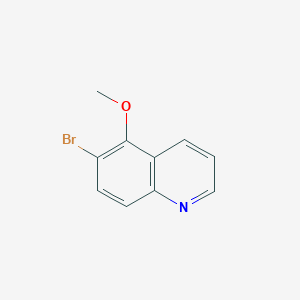![molecular formula C15H20BrN3O2 B3014557 5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine CAS No. 2380059-36-7](/img/structure/B3014557.png)
5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature. This particular compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxy group linked to a piperidine ring, which is further attached to a cyclobutanecarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Attachment of the Cyclobutanecarbonyl Group: The final step involves the attachment of the cyclobutanecarbonyl group to the piperidine ring, which can be achieved through acylation reactions using cyclobutanecarbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and cyclobutanecarbonyl moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the piperidine or cyclobutanecarbonyl groups.
Reduction: Reduced derivatives of the piperidine or cyclobutanecarbonyl groups.
Coupling: Aryl or vinyl-substituted pyrimidine derivatives.
科学研究应用
5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-Bromo-5-methoxypyrimidine: Lacks the piperidine and cyclobutanecarbonyl groups.
5-Bromo-2-(methylthio)pyrimidine: Contains a methylthio group instead of the methoxy group.
Uniqueness
5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine is unique due to the presence of the cyclobutanecarbonyl group attached to the piperidine ring, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.
属性
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-7-17-15(18-8-13)21-10-11-3-2-6-19(9-11)14(20)12-4-1-5-12/h7-8,11-12H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOMOHSPADKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B3014474.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide](/img/structure/B3014482.png)
![2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B3014483.png)

![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B3014489.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
![(4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B3014494.png)

